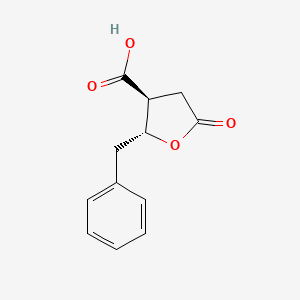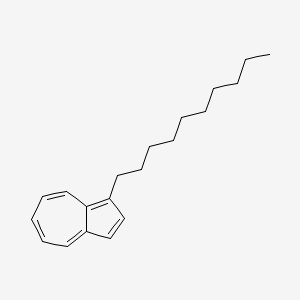
1-Decylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color and unique aromatic structure. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings. The decyl group attached to the azulene core enhances its hydrophobic properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylazulene can be synthesized through several methods. One common approach involves the alkylation of azulene with decyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the azulene, followed by the addition of decyl bromide or iodide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that facilitate the alkylation process can also enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: 1-Decylazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azulene derivatives.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of decylazulene ketones or carboxylic acids.
Reduction: Formation of reduced azulene derivatives.
Substitution: Formation of halogenated or nitro-substituted azulenes.
Scientific Research Applications
1-Decylazulene has found applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the development of optoelectronic devices and organic semiconductors due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-Decylazulene exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins, which are mediators of inflammation. The hydrophobic decyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and signaling pathways.
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 5-position.
Chamazulene: A derivative with a methyl group at the 1-position and a methylene group at the 7-position.
Comparison: 1-Decylazulene is unique due to its long hydrophobic decyl chain, which enhances its solubility in non-polar solvents and its interaction with lipid membranes. This property distinguishes it from other azulene derivatives like guaiazulene and chamazulene, which have shorter alkyl chains and different substitution patterns, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
919299-83-5 |
|---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-decylazulene |
InChI |
InChI=1S/C20H28/c1-2-3-4-5-6-7-8-10-13-18-16-17-19-14-11-9-12-15-20(18)19/h9,11-12,14-17H,2-8,10,13H2,1H3 |
InChI Key |
PBZUDXGQAGCLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


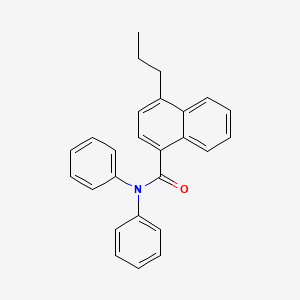

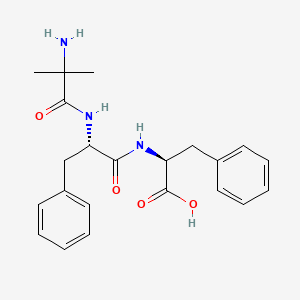
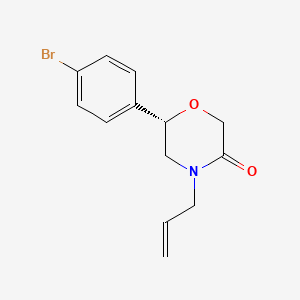
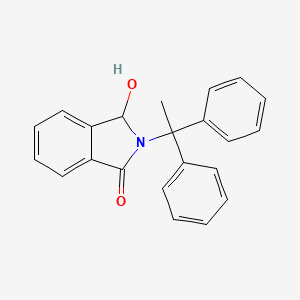
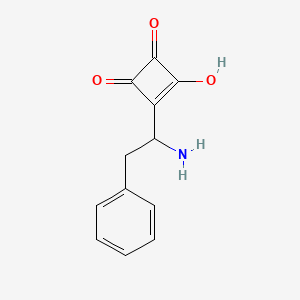
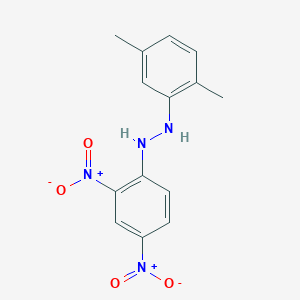
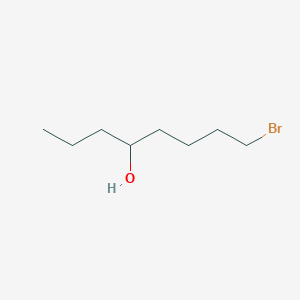
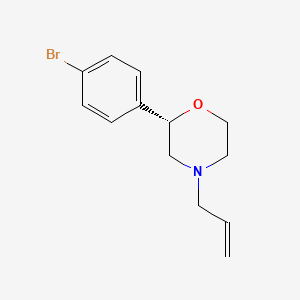
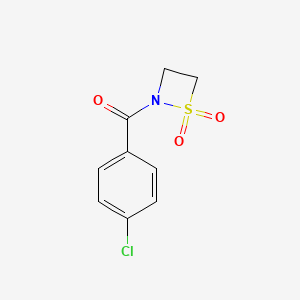
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
